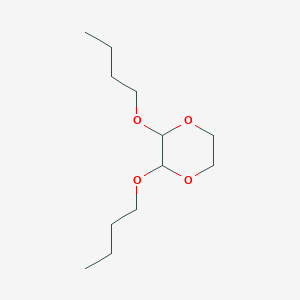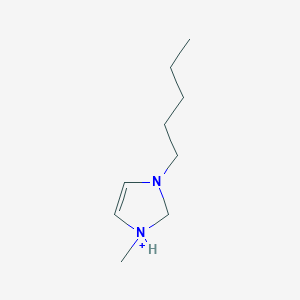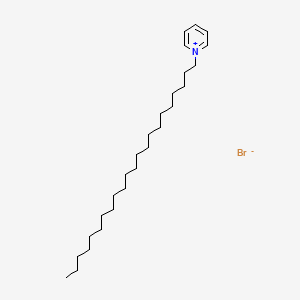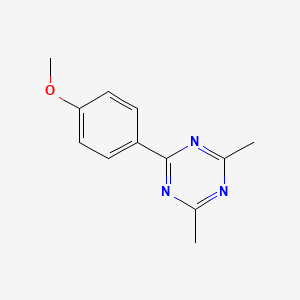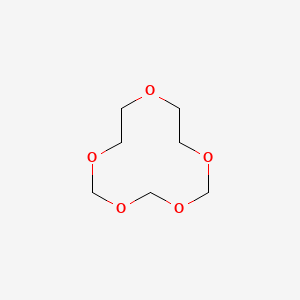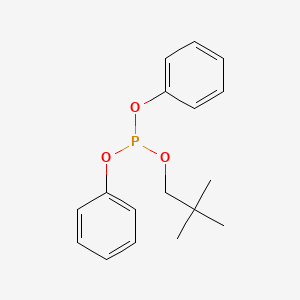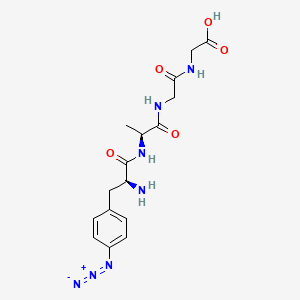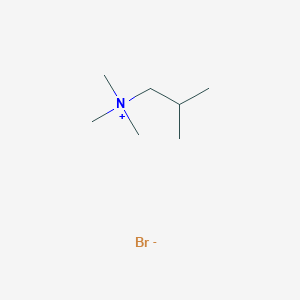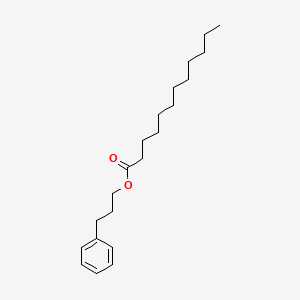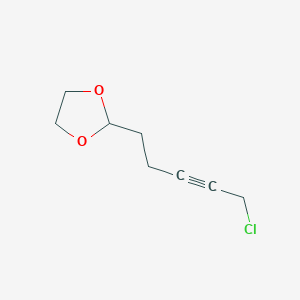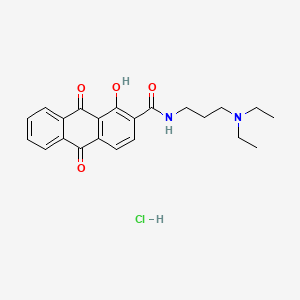
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound with a unique structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a carboxamide group attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the carboxamide group.
Amidation Reaction: Anthracene is first converted to 2-anthracenecarboxylic acid. This is achieved through oxidation reactions using reagents such as potassium permanganate.
Amide Formation: The carboxylic acid group is then converted to an amide by reacting with an amine, specifically N-(3-(diethylamino)propyl)amine, under appropriate conditions.
Hydroxylation and Oxidation: The resulting amide undergoes hydroxylation and oxidation to form the final compound, 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Anthracenecarboxamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride
- 2-Anthracenecarboxylic acid
Uniqueness
2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo- is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties. Its diethylamino group, in particular, differentiates it from similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
81086-00-2 |
|---|---|
Molekularformel |
C22H25ClN2O4 |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-1-hydroxy-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O4.ClH/c1-3-24(4-2)13-7-12-23-22(28)17-11-10-16-18(21(17)27)20(26)15-9-6-5-8-14(15)19(16)25;/h5-6,8-11,27H,3-4,7,12-13H2,1-2H3,(H,23,28);1H |
InChI-Schlüssel |
HOXGZYAQCNMXOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


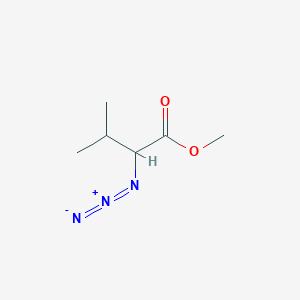
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
